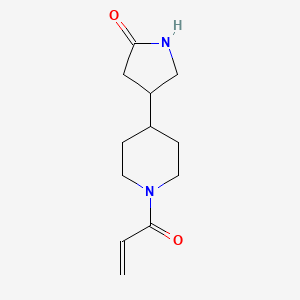![molecular formula C48H54FeP2 B2469191 Bis(3,5-dimetilfenil)-[(1S)-1-(2-dinaptalén-1-ilfosfanilciclopentil)etil]fosfano;ciclopentano;hierro CAS No. 851308-40-2](/img/new.no-structure.jpg)
Bis(3,5-dimetilfenil)-[(1S)-1-(2-dinaptalén-1-ilfosfanilciclopentil)etil]fosfano;ciclopentano;hierro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a coordination compound composed of an iron center, phosphane ligands, and cyclopentane. It exhibits unique chemical properties due to its complex structure, which makes it valuable in various research applications, particularly in the field of catalysis.
Aplicaciones Científicas De Investigación
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is widely used in:
Chemistry: : Acts as a catalyst in various organic reactions, including hydrogenation, oxidation, and coupling reactions.
Biology: : Studied for its potential interactions with biological molecules, providing insights into metalloprotein functions.
Medicine: : Investigated for its therapeutic potential due to its ability to modulate biological pathways.
Industry: : Used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the following steps:
Ligand Preparation: : The phosphane ligands are synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl and dinaphthalen-1-yl derivatives with appropriate phosphine reagents.
Metal Complexation: : The iron center is introduced by reacting iron salts with the prepared ligands in a controlled environment, often under inert conditions to prevent unwanted side reactions.
Purification: : The resultant compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scale-up procedures, including:
Batch Reactors: : Utilized to handle large volumes of reactants under controlled conditions, ensuring consistent product quality.
Automated Systems: : Employed to enhance efficiency and reproducibility in the synthesis process.
Quality Control: : Rigorous testing and quality assurance protocols to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ligands in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Toluene, dichloromethane
Catalysts: : Palladium, platinum complexes
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Oxidized derivatives of the ligands
Reduction: : Reduced forms of the original compound
Substitution: : New compounds with modified ligand structures
Mecanismo De Acción
The compound exerts its effects through coordination with target molecules. The iron center plays a crucial role in facilitating electron transfer reactions, while the phosphane ligands stabilize the compound and modulate its reactivity. The cyclopentane moiety contributes to the overall stability and solubility of the compound in various solvents.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite;cyclopentane;iron: : Shares a similar iron and phosphane structure but with different ligand substituents.
Bis(2,6-diisopropylphenyl)-[(1R)-1-(2-phenylphosphanylcyclohexyl)ethyl]phosphane;cyclohexane;iron: : Similar coordination compound with variations in ligand structures and substituents.
Uniqueness
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron stands out due to its specific ligand combination, which imparts unique reactivity and stability. This compound's particular ligand framework allows for selective catalytic properties, making it valuable for specialized applications in catalysis and chemical synthesis.
Conclusion
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a remarkable coordination compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and unique properties make it a valuable asset for scientific research and industrial processes.
Propiedades
Número CAS |
851308-40-2 |
|---|---|
Fórmula molecular |
C48H54FeP2 |
Peso molecular |
748.753 |
Nombre IUPAC |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1 |
Clave InChI |
IWQSRCJVJZWHFY-VUHOYTSKSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)

![N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide](/img/structure/B2469116.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)

![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469125.png)


